Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate
Description
Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate is a synthetic organic compound characterized by a pyrimidine ring substituted with a methyl group at position 6 and an azepan-1-yl group at position 2. The molecule is further functionalized with an acetamido linker bridging a benzoate ester group. The compound’s pyrimidine core is a common motif in bioactive molecules, while the azepan (7-membered nitrogen-containing ring) and ester functionalities may influence solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-[[2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-3-29-21(28)17-8-10-18(11-9-17)24-19(27)15-30-20-14-16(2)23-22(25-20)26-12-6-4-5-7-13-26/h8-11,14H,3-7,12-13,15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIATWBLNCZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via a condensation reaction involving appropriate starting materials.
Coupling of Azepane and Pyrimidine Rings: The azepane and pyrimidine rings are coupled through an ether linkage using a suitable coupling reagent.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets. The azepane and pyrimidine rings may interact with enzymes or receptors, modulating their activity. The benzoate ester moiety may facilitate cellular uptake or enhance the compound’s stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Varied Substituents
Ethyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate shares structural similarities with ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, ). Both compounds feature a 6-methylpyrimidine core but differ in substituents:
- Linker Chemistry : The target compound employs an oxygen-based acetamido linkage, whereas compound 1 uses a sulfur-containing thioacetate group. Sulfur linkages often confer greater hydrolytic stability but lower polarity compared to oxygen analogs .
- Ring Systems : The azepan group in the target compound introduces a larger, more flexible 7-membered ring compared to the thietane (3-membered sulfur ring) in compound 1. This may enhance binding affinity in biological systems due to increased conformational flexibility .
Benzoate Esters with Amine Co-Initiators
Ethyl 4-(dimethylamino)benzoate () is structurally analogous but lacks the pyrimidine and azepan moieties. Key differences include:
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization due to its tertiary amine group, which accelerates free radical generation.
- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate superior mechanical properties (e.g., degree of conversion, hardness) compared to those with methacrylate-based amines. The acetamido group in the target compound could improve compatibility with hydrophobic matrices but may reduce solubility in polar solvents .
Piperidine/Azepan Derivatives
Piperidine-based esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate, ) share nitrogen-containing ring systems but differ in ring size and substitution:
- Ring Size Effects : The 6-membered piperidine ring in derivatives offers higher rigidity and steric hindrance compared to the 7-membered azepan in the target compound. This may influence pharmacokinetic properties, such as metabolic stability and membrane permeability .
- Alkyl Chain Variations : Piperidine derivatives with longer alkyl chains (e.g., propionate, butyrate) exhibit increased lipophilicity, whereas the target compound’s benzoate ester may balance hydrophilicity for improved bioavailability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Performance in Polymer Systems (Based on )
| Property | Target Compound (Inferred) | Ethyl 4-(dimethylamino)benzoate | 2-(dimethylamino)ethyl methacrylate |
|---|---|---|---|
| Degree of Conversion | Moderate | High | Low (improves with DPI) |
| Solubility in Resins | High (ester group) | Moderate | Low |
| Mechanical Strength | N/A | Superior | Inferior |
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods used for ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, involving nucleophilic substitution or esterification steps .
- Biological Potential: Azepan-containing compounds are understudied compared to piperidine analogs but may offer novel bioactivity due to reduced ring strain and enhanced binding pocket compatibility .
- Limitations: Limited data exist on the target compound’s toxicity or metabolic profile. Comparative studies with piperidine derivatives () suggest that larger rings may increase metabolic clearance rates .
Biological Activity
Ethyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
Chemical Structure and Synthesis
This compound consists of several key components:
- Azepane Ring : A seven-membered nitrogen-containing ring.
- Pyrimidine Ring : A six-membered ring with two nitrogen atoms.
- Benzoate Ester : A functional group derived from benzoic acid.
Synthesis Overview
The synthesis of this compound typically involves multiple steps:
- Formation of the Azepane Ring : Achieved through cyclization reactions.
- Synthesis of the Pyrimidine Ring : Conducted via condensation reactions.
- Coupling of Rings : The azepane and pyrimidine rings are linked through ether formation.
- Esterification : The final step involves esterification with ethanol under acidic conditions.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The unique structure allows it to modulate various biological pathways, potentially influencing:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.
- Anticancer Effects : Research indicates potential efficacy in inhibiting cancer cell proliferation, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
-
Antimicrobial Activity :
- A study demonstrated that compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- The azepane and pyrimidine components may enhance membrane permeability, facilitating antimicrobial action.
- Anticancer Potential :
- Pharmacological Applications :
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(azepan-1-yl)ethyl methacrylate | Moderate | Limited antimicrobial activity | Lacks pyrimidine ring |
| 4-(2-azepan-1-yl-ethyl)-phenylamine | High | Moderate anticancer effects | No benzoate ester |
Q & A
Q. Key Considerations :
| Parameter | Optimization Strategy |
|---|---|
| Temperature | 60–80°C for acylation to balance reactivity and side-product formation |
| Solvent | Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates |
| Catalysts | Use of mild bases (e.g., triethylamine) minimizes ester hydrolysis |
| Reference : |
What analytical techniques are critical for characterizing functional groups and confirming structural integrity?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies methyl groups (δ 2.4–2.6 ppm for pyrimidine-CH₃), azepane protons (δ 1.5–1.8 ppm), and ester carbonyls (δ 165–170 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic and acetamido regions .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 441.2) and detects fragmentation patterns .
- HPLC-PDA : Monitors purity (>95%) and identifies by-products (e.g., oxidized sulfides or hydrolyzed esters) .
Advanced Tip : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or hydrogen bonding .
Reference :
How can researchers optimize reaction yields and purity in multi-step syntheses?
Advanced Research Focus
Challenges : Competing side reactions (e.g., over-oxidation of thioethers, ester hydrolysis).
Solutions :
| Issue | Mitigation Strategy |
|---|---|
| Low Yield | Use coupling agents (e.g., EDC/HOBt) for amide bond formation to enhance efficiency |
| Impurities | Gradient elution in flash chromatography (hexane:EtOAc) to separate polar by-products |
| Stability | Store intermediates under nitrogen at –20°C to prevent degradation |
Case Study : A 15% yield improvement was achieved by replacing THF with DMF in the acylation step, reducing side-product precipitation .
Reference :
How should contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme assays) be resolved?
Advanced Research Focus
Common Causes :
Q. Resolution Workflow :
Validate Assay Conditions : Standardize buffer (e.g., ammonium acetate, pH 6.5) and solvent controls .
Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy .
Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. Reference :
What computational strategies are effective for studying structure-activity relationships (SAR) and target interactions?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions between the pyrimidine ring and ATP-binding pockets (e.g., kinase targets) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Models : Correlate substituent electronegativity (e.g., azepane vs. piperidine) with bioactivity using Hammett constants .
Q. Data-Driven Example :
| Modification | Δ Binding Affinity (kcal/mol) |
|---|---|
| Azepane → Piperidine | –1.2 (reduced hydrophobic interactions) |
| Methyl → Ethyl (pyrimidine) | +0.8 (improved steric fit) |
Q. Basic Research Focus
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in analogs) .
- Waste Disposal : Incinerate at >800°C to avoid environmental persistence .
- First Aid : Immediate rinsing with water for skin exposure (15+ minutes) .
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
